3-Phenyl-1,2-butanediol
Description
Overview of Chiral Diols in Chemical Research
Chiral diols are diols that are non-superimposable on their mirror images, a property that makes them invaluable in the field of asymmetric synthesis. These compounds are not merely synthetic targets but are crucial as chiral ligands, auxiliaries, and catalysts that can induce stereoselectivity in chemical reactions. researchgate.netdiva-portal.org Their ability to form complexes with metal centers creates a chiral environment that can direct the stereochemical outcome of a reaction, leading to the synthesis of a single desired enantiomer of a product. researchgate.net This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.
The applications of chiral diols are extensive, ranging from their use in asymmetric hydrogenation and oxidation reactions to aldol (B89426) condensations. researchgate.net The development of methods for synthesizing chiral diols has been a significant area of research. Landmark achievements include the Sharpless asymmetric dihydroxylation, which allows for the conversion of alkenes into chiral diols with high enantioselectivity. tandfonline.com Other methods involve the enantioselective reduction of diketones and the ring-opening of epoxides. researchgate.net More recently, biocatalysis using enzymes like dicarbonyl reductases has emerged as a powerful tool for preparing optically pure diols.
Significance of Stereochemistry in Diol Systems
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in diol systems. For a vicinal diol with two stereocenters, such as 3-Phenyl-1,2-butanediol, four possible stereoisomers can exist (RR, SS, RS, and SR). The relative arrangement of the two hydroxyl groups defines the diastereomeric relationship, often described by the terms syn (on the same side in a Fischer projection) and anti (on opposite sides). These are also referred to as erythro and threo isomers.
The specific stereochemistry of a diol profoundly affects its physical properties, such as melting point and spectroscopic data, as well as its chemical reactivity. For instance, the stereochemical arrangement can influence the rate and outcome of subsequent reactions, such as cyclization or cleavage. ontosight.ai Furthermore, in a biological context, the precise spatial orientation of the hydroxyl groups is often critical for binding to enzyme active sites or receptors. ontosight.ai Determining the absolute configuration of these diols is a crucial step in their characterization, often accomplished using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents or X-ray crystallography.
Contextualization of this compound within Contemporary Organic Chemistry
This compound is a vicinal diol that features both a phenyl group and two chiral centers. Its structure combines the key features of the compound classes discussed previously. While it is not as extensively studied as some other diols, its derivatives have appeared in synthetic chemistry literature, highlighting its potential as a valuable chiral building block.
For example, research into precursors for HIV protease inhibitors has involved the enantioselective synthesis of the 1,2-acetonide of (2S,3R)-3-N-Boc-3-amino-4-phenyl-1,2-butanediol. researchgate.net This demonstrates that the this compound scaffold is a relevant structure for accessing complex and biologically significant molecules. Furthermore, the synthesis of (2R,3S)-3-phenyl-1,2-butanediol has been reported as part of a mixture from the reaction of (2S,3R)-2,3-epoxy-3-phenyl-1-propanol with trimethylaluminium, indicating a potential synthetic route. amazonaws.com The compound's structure, possessing a secondary and a primary alcohol next to a chiral carbon bearing a phenyl group, makes it a versatile intermediate for further chemical modification.
Historical Context and Evolution of Research on Phenyl-Butanediols
The study of phenyl-substituted butanediols has evolved significantly over time. An illustrative example is the research trajectory of 1-phenyl-2,3-butanediol. This compound was first identified as a natural flavor component in the flowers of wisteria (Wisteria floribunda). tandfonline.com This discovery spurred further investigation into its synthesis and stereochemistry.
In 1995, a notable study detailed the enantioselective synthesis of all four possible stereoisomers of 1-phenyl-2,3-butanediol. tandfonline.com This was achieved using Sharpless asymmetric epoxidation as the key step, a powerful method in modern organic synthesis. The researchers were able to determine the absolute configurations of the natural diols found in wisteria flowers by comparing them to their synthetic, optically active samples. tandfonline.com This work exemplifies the progression from isolation and characterization of natural products to the development of sophisticated, stereocontrolled synthetic routes. The evolution of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral columns, was instrumental in separating and identifying the different stereoisomers. tandfonline.com The study of phenyl-substituted diols has also been advanced by the development of enzymatic and biocatalytic methods, which offer highly selective routes to specific stereoisomers. researchgate.netdiva-portal.org
Physical and Chemical Properties of Phenyl-Butanediol Analogs
Detailed experimental data for this compound is limited in the literature. However, data for related isomers is available and provides context for its expected properties.
| Property | 4-Phenyl-1,2-butanediol | 3-Phenyl-1-butanol |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O |
| Molecular Weight | 166.22 g/mol | 150.22 g/mol |
| IUPAC Name | 4-phenylbutane-1,2-diol | 3-phenyl-1-butanol |
| Boiling Point | Not Available | 138-140 °C / 33 mmHg |
| Density | Not Available | 0.972 g/mL at 25 °C |
| Refractive Index | Not Available | n20/D 1.52 |
| CAS Number | 124888-60-4 | 2722-36-3 |
| Source | nih.gov | sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
68258-25-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
InChI Key |
FAZRWYMHXGYVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CO)O |
Origin of Product |
United States |
Stereochemical Characterization and Elucidation Methodologies for 3 Phenyl 1,2 Butanediol
Chromatographic Techniques for Diastereomeric and Enantiomeric Separation and Purity Assessment
Chromatographic methods are indispensable for the physical separation of stereoisomers, allowing for their quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. csfarmacie.cz The method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of a compound form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. csfarmacie.czphenomenex.com
The determination of enantiomeric excess (e.e.) is a primary application of this technique. By integrating the peak areas of the two separated enantiomers in the chromatogram, the ratio of one enantiomer to the other can be accurately calculated. nih.gov
Key Components and Parameters:
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and frequently used for separating a broad range of chiral compounds, including diols. phenomenex.comnih.gov Columns like Chiralcel® and Chiralpak® are common examples.
Mobile Phase: The choice of mobile phase is crucial for achieving optimal resolution. For polysaccharide-based CSPs, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are typically employed. nih.govmdpi.com The ratio of these solvents is adjusted to optimize the separation.
Detection: A UV detector is commonly used for aromatic compounds like 3-Phenyl-1,2-butanediol, typically monitoring at a wavelength where the phenyl group absorbs, such as 254 nm. mdpi.com
Table 1: Example Chiral HPLC Parameters for Enantiomeric Resolution of Chiral Alcohols This table is based on methodologies reported for similar compounds, such as nitroatenolol, and represents typical conditions applicable to this compound. mdpi.com
| Parameter | Description |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose derivative) |
| Mobile Phase | n-Hexane / Ethanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of stereoisomers, particularly for volatile or semi-volatile compounds. For non-volatile compounds like diols, derivatization is often required to increase their volatility and improve chromatographic performance. nih.gov
The analysis can be performed in two ways:
Derivatization with a chiral agent: The enantiomers are reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. nih.gov
Direct separation on a chiral column: The underivatized or derivatized compound is injected onto a chiral capillary GC column for direct separation of the enantiomers. nih.gov
The mass spectrometer serves as the detector, providing mass information that confirms the identity and structure of the separated isomers based on their fragmentation patterns. nih.govoiv.int
Table 2: Common Derivatization Agents for GC-MS Analysis of Diols
| Derivatizing Agent | Type of Derivative Formed | Purpose | Reference |
| Phenylboronic acid | Cyclic phenylboronic esters | Increases volatility and thermal stability. | nih.gov |
| (S)-(+)-2-Phenylbutyryl chloride | Diastereomeric esters | Forms diastereomers separable on an achiral column. | nih.gov |
| Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetyl esters | Increases volatility for GC analysis. |
Spectroscopic Approaches for Absolute and Relative Configuration Assignment
While chromatography separates stereoisomers, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are paramount for elucidating their precise three-dimensional structures, including both relative and absolute configurations. thieme-connect.de
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment
NMR spectroscopy is one of the most powerful tools for the stereochemical analysis of chiral molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, detailed structural information can be obtained.
The assignment of absolute configuration by NMR is commonly achieved by converting the enantiomers into diastereomers through reaction with a chiral auxiliary, also known as a chiral derivatizing agent (CDA). nih.gov These newly formed diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be systematically analyzed to determine the configuration of the original molecule. nih.govmdpi.com
A widely used method for alcohols and diols is the Mosher's ester analysis or its modifications, such as using α-methoxyphenylacetic acid (MPA). mdpi.comnih.gov The procedure involves esterifying the hydroxyl groups of the diol with both enantiomers of the CDA (e.g., (R)-MPA and (S)-MPA). This results in two diastereomeric products whose ¹H NMR spectra are compared.
The chemical shift differences (Δδ = δS - δR) for protons located on either side of the newly formed chiral ester center are calculated. Based on established conformational models of the MPA-ester derivatives, the sign of these Δδ values correlates directly with the absolute configuration at that stereocenter. nih.govresearchgate.net
An alternative, non-covalent approach involves the use of Chiral Solvating Agents (CSAs), which form weak, transient diastereomeric complexes with the analyte, inducing small chemical shift differences between the enantiomers directly in the NMR tube. mdpi.comnih.gov
Table 3: Generalized Model for Absolute Configuration Assignment of a Secondary Alcohol using the MPA Method
| Proton Location | Sign of Δδ (δS - δR) | Predicted Configuration |
| Protons on side L₁ of the Cα-O bond | + | (R) |
| Protons on side L₂ of the Cα-O bond | - | (R) |
| Protons on side L₁ of the Cα-O bond | - | (S) |
| Protons on side L₂ of the Cα-O bond | + | (S) |
| Note: L₁ and L₂ represent the two groups attached to the stereocenter, according to the accepted conformational model of the MPA ester. |
For this compound, a combination of 2D NMR techniques would be employed:
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. It is used to confirm the connectivity of the butanediol (B1596017) backbone by tracing the correlations from the methyl protons (C4) to the methine proton at C3, then to the methine at C2, and finally to the methylene (B1212753) protons at C1.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity, providing critical information about the relative stereochemistry. diva-portal.org For this compound, NOE correlations between protons on the C1 and C3 stereocenters, or between the phenyl ring and protons on the butanediol chain, can help establish the preferred conformation in solution and deduce the relative syn or anti arrangement of the substituents on the C1-C2 bond. ipb.ptmdpi.com
Table 4: Application of 2D NMR Techniques for the Analysis of this compound
| 2D NMR Experiment | Information Obtained |
| COSY | Confirms the ¹H-¹H spin-coupling network of the butanediol chain. |
| HSQC | Assigns carbon signals based on direct ¹H-¹³C correlations. |
| HMBC | Confirms the placement of the phenyl group and the overall carbon skeleton. |
| NOESY / ROESY | Determines the relative stereochemistry (syn/anti) by identifying protons that are close in space. |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and intramolecular interactions. The analysis of the hydroxyl (O-H) stretching region in the IR and Raman spectra is particularly informative for vicinal diols. The presence and nature of intramolecular hydrogen bonding between the two adjacent hydroxyl groups can be inferred from the frequency and shape of the O-H stretching bands.
In a non-polar solvent or in the gas phase, conformers that allow for intramolecular hydrogen bonding will exhibit a sharp, red-shifted O-H stretching band compared to the free, non-bonded hydroxyl groups. The magnitude of this shift provides an indication of the strength of the hydrogen bond. Different stereoisomers of this compound will favor different conformers with distinct hydrogen bonding patterns, leading to unique vibrational spectra.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes to specific conformers and to estimate their relative energies and populations. By comparing the experimental IR and Raman spectra with the calculated spectra for various possible conformers, a detailed picture of the conformational landscape of this compound can be constructed.
Table 1: Representative Vibrational Modes for Conformational Analysis of Vicinal Diols
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Information Provided |
| Free O-H Stretch | 3650 - 3600 | Presence of non-hydrogen bonded hydroxyl groups. |
| Intramolecularly H-bonded O-H Stretch | 3600 - 3450 | Indicates the presence and strength of intramolecular hydrogen bonds, providing insight into the conformer geometry. |
| C-O Stretch | 1100 - 1000 | Sensitive to the conformation of the C-C bond between the hydroxyl groups. |
| Phenyl Ring C=C Stretch | 1600 - 1450 | Characteristic of the phenyl group, can be influenced by substitution and conjugation. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Confirms the presence of the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Relates to the alkyl backbone of the molecule. |
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that are indispensable for the stereochemical characterization of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum provides information about the absolute configuration and the conformational features of a chiral molecule. The phenyl group in this compound acts as a chromophore, and its electronic transitions can give rise to distinct CD signals. The sign and intensity of these signals, known as Cotton effects, are highly sensitive to the spatial arrangement of the atoms around the chiral centers.
By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the this compound enantiomers can be determined. Vibrational Circular Dichroism (VCD), an analogous technique in the infrared region, can also be employed to provide detailed stereochemical information by probing the vibrational transitions of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can provide the precise bond lengths, bond angles, and torsional angles of this compound in its solid state. For chiral molecules, X-ray crystallography on a single crystal of one enantiomer can unambiguously determine its absolute configuration.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. When anomalous dispersion is used, the absolute configuration of the molecule can be established without the need for a reference to a known chiral center.
While X-ray crystallography provides a highly accurate picture of the molecular structure, it is important to note that this structure represents the conformation adopted in the crystalline lattice. This conformation may not necessarily be the most stable conformation in solution or in the gas phase due to packing forces in the crystal. Therefore, it is often beneficial to combine the results from X-ray crystallography with those from spectroscopic and computational methods to gain a comprehensive understanding of the molecule's stereochemistry and conformational behavior in different environments. At present, there is no publicly available crystal structure for this compound in crystallographic databases.
Advanced Synthetic Methodologies for 3 Phenyl 1,2 Butanediol and Its Stereoisomers
Homologation and Stereoconservative Transformations using Boronic Esters
Boronic esters are versatile intermediates in organic synthesis, enabling the stereocontrolled construction of carbon-carbon bonds. Homologation reactions of boronic esters, particularly those developed by Matteson, provide a powerful method for the iterative extension of a carbon chain with excellent stereocontrol. iupac.org This methodology typically involves the reaction of a chiral boronic ester with a chloromethyllithium reagent, followed by nucleophilic displacement of the chloride with a Grignard or organolithium reagent. The stereochemical outcome is dictated by the chiral auxiliary on the boronic ester, often derived from a chiral diol like pinanediol.
For the synthesis of 3-phenyl-1,2-butanediol, a strategy could involve the use of a chiral α-chloro boronic ester which can then be reacted with a phenyl nucleophile. Subsequent oxidation of the resulting boronic ester would yield the desired diol. This approach allows for the precise installation of the stereocenters in a controlled manner. The stereoconservative nature of the subsequent transformations ensures that the stereochemical integrity established in the homologation step is maintained throughout the synthetic sequence.
Chemoenzymatic Cascade Reactions for Stereoisomer Production
The synthesis of vicinal diols, such as this compound, can be achieved through a cascade involving a lyase-catalyzed carbon-carbon bond formation followed by a stereoselective reduction catalyzed by an oxidoreductase. For instance, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyase could catalyze the acyloin-type condensation of benzaldehyde (B42025) with acetaldehyde (B116499) to form 2-hydroxy-1-phenyl-1-propanone. This intermediate can then be stereoselectively reduced by an alcohol dehydrogenase (ADH) or a ketoreductase (KRED) to yield the desired (1R,2R)- or (1S,2S)-3-phenyl-1,2-butanediol, depending on the enzyme's stereopreference. The use of stereocomplementary enzymes allows access to all possible stereoisomers of the target diol.
Interactive Table: Enzymes in a Hypothetical Cascade for this compound Synthesis.
| Reaction Step | Enzyme Class | Substrates | Product Stereoisomer |
| C-C Bond Formation | Lyase | Benzaldehyde, Acetaldehyde | (R)-2-Hydroxy-1-phenyl-1-propanone |
| Reduction | (R)-selective KRED | (R)-2-Hydroxy-1-phenyl-1-propanone | (1R,2R)-3-Phenyl-1,2-butanediol |
| Reduction | (S)-selective KRED | (R)-2-Hydroxy-1-phenyl-1-propanone | (1S,2R)-3-Phenyl-1,2-butanediol |
Resolution of Racemic Mixtures of this compound
The separation of racemic mixtures into their constituent enantiomers is a critical process in the production of chirally pure compounds. For this compound, both kinetic resolution and crystallization-based methods can be employed to isolate the desired stereoisomers.
Kinetic Resolution Techniques
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer. wikipedia.org Enzymatic kinetic resolution, particularly using lipases, is a widely used and highly effective method for resolving racemic alcohols.
In the case of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers. The reaction is typically carried out using an acyl donor like vinyl acetate (B1210297). The lipase will preferentially catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated diol and the unreacted diol can then be separated by standard chromatographic techniques. The choice of lipase and reaction conditions can be optimized to achieve high enantiomeric excess for both the product and the remaining starting material.
Crystallization-Based Diastereomer Separation
Crystallization-based separation is a classical yet powerful technique for resolving racemic mixtures. This method relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility. researchgate.net To apply this to the resolution of this compound, the racemic diol is first reacted with a chiral resolving agent to form a mixture of diastereomers.
For a diol, suitable resolving agents could be chiral carboxylic acids or their derivatives, which would form diastereomeric esters. Alternatively, the diol can be converted into a ketal or acetal (B89532) using a chiral ketone or aldehyde. The resulting diastereomeric mixture can then be separated by fractional crystallization, taking advantage of the different solubilities of the diastereomers in a particular solvent system. researchgate.net After separation, the chiral auxiliary can be removed to yield the enantiomerically pure diols. Seeding the solution with a crystal of the desired pure diastereomer can often facilitate the crystallization process. reddit.com The efficiency of the separation is dependent on the difference in solubility between the diastereomers and the crystallization conditions, such as solvent, temperature, and cooling rate. gavinpublishers.comcore.ac.uk
Reactivity and Chemical Transformations of 3 Phenyl 1,2 Butanediol
Reactions at the Hydroxyl Functionalities
The primary and secondary hydroxyl groups in 3-phenyl-1,2-butanediol exhibit different reactivities, allowing for selective transformations under controlled conditions.
The selective derivatization of the primary and secondary hydroxyl groups is a key strategy in the synthetic manipulation of this compound. The primary alcohol is generally more sterically accessible and therefore more reactive towards many derivatizing agents. This difference in reactivity allows for the selective protection or functionalization of one hydroxyl group over the other.
For instance, acylation reactions with reagents like acetic anhydride (B1165640) can be performed chemoselectively. nih.gov The primary hydroxyl group will typically react faster than the more sterically hindered secondary hydroxyl group, especially when using a bulky acylating agent or under kinetically controlled conditions. This allows for the isolation of the primary ester, leaving the secondary alcohol available for further transformation. One feasible strategy for selective derivatization involves a combination of complete acylation followed by partial hydrolysis, as alcoholic esters at primary positions can exhibit different stability compared to those at secondary positions under moderate hydrolysis conditions. nih.gov
Strategies for selective derivatization often rely on the choice of reagents and reaction conditions as summarized in the table below.
| Derivatization Strategy | Reagent/Condition | Selectivity |
| Acylation | Acetic Anhydride (controlled stoichiometry) | Primary > Secondary |
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Primary > Secondary |
| Protection/Deprotection | Sequential protection and deprotection steps | High selectivity for either group |
It is important to note that achieving high selectivity often requires careful optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents.
The oxidation of this compound can lead to a variety of carbonyl compounds, depending on the oxidant used and which hydroxyl group is targeted. The primary alcohol can be oxidized to an aldehyde, which may be further oxidized to a carboxylic acid if a strong oxidizing agent is used in the presence of water. The secondary alcohol can be oxidized to a ketone. organic-chemistry.orgsemanticscholar.org
Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Over-oxidation to the carboxylic acid can be avoided under anhydrous conditions. The oxidation of the secondary alcohol to a ketone can be accomplished with a wide range of oxidizing agents, including chromic acid derivatives and Swern oxidation conditions.
A nitroxyl-radical-catalyzed oxidation using diisopropyl azodicarboxylate (DIAD) allows for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones without overoxidation. organic-chemistry.org In the case of 1,2-diols, this method can yield hydroxyl ketones or diketones depending on the amount of DIAD used. organic-chemistry.org
The potential oxidation products of this compound are summarized below:
| Starting Material | Oxidizing Agent | Major Product |
| This compound | PCC, DMP | 3-Phenyl-2-hydroxybutanal |
| This compound | Jones Reagent | 1-Hydroxy-1-phenyl-2-butanone |
| This compound | Strong oxidant (e.g., KMnO4) | 3-Phenyl-2-hydroxybutanoic acid and/or cleavage products |
The selective oxidation of one hydroxyl group in the presence of the other can be challenging and may require the use of protecting groups to achieve the desired transformation.
Nucleophilic substitution reactions at the hydroxyl groups of this compound typically require activation of the hydroxyl group to convert it into a better leaving group. This is often achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester, such as a tosylate.
Once activated, the carbon bearing the leaving group is susceptible to attack by a nucleophile. Nucleophilic substitution at the secondary carbon (C-2) is of particular stereochemical interest. If the reaction proceeds via an S(_N)2 mechanism, it will result in an inversion of the stereochemical configuration at that center. pressbooks.pub This is a key step in a Walden cycle, where a series of reactions can interconvert enantiomers. pressbooks.pub
For example, conversion of the secondary alcohol to a tosylate, followed by reaction with a nucleophile like acetate (B1210297), would proceed with inversion of configuration at the chiral center. pressbooks.pub Subsequent hydrolysis of the acetate would yield the inverted alcohol. This process allows for the controlled manipulation of the stereochemistry of the molecule.
The S(_N)1 pathway is also possible, particularly at the secondary carbon due to the stabilizing effect of the adjacent phenyl group on a potential carbocation intermediate. An S(_N)1 reaction would lead to a racemic mixture of products. The reaction pathway (S(_N)1 vs. S(_N)2) is influenced by factors such as the nature of the leaving group, the strength of the nucleophile, and the solvent.
Dehydration Reactions and Mechanisms
The acid-catalyzed dehydration of this compound is a complex process that can lead to the formation of various unsaturated products, including butadienes and other related systems. The reaction mechanism typically involves the formation of a carbocation intermediate, which can then undergo rearrangement and/or elimination.
The dehydration of butanediols is a known route to produce 1,3-butadiene, a valuable monomer in the production of synthetic rubbers. chiba-u.jp While specific studies on this compound are not prevalent, analogies can be drawn from the dehydration of other butanediols, such as 1,3-butanediol (B41344) and 2,3-butanediol (B46004). chiba-u.jpresearchgate.netrsc.org The catalytic dehydration of 1,3-butanediol over aluminosilicate (B74896) catalysts has been shown to produce butadiene. researchgate.netrsc.org
In the case of this compound, dehydration is expected to proceed via the formation of buten-ol intermediates. ugent.be Subsequent elimination of the second water molecule would lead to the formation of a phenyl-substituted butadiene. The presence of the phenyl group will influence the regioselectivity of the elimination and the stability of the resulting conjugated system.
The reaction conditions, particularly the choice of catalyst and temperature, will play a crucial role in determining the product distribution. Acidic catalysts, such as zeolites and solid phosphoric acid, are commonly employed for diol dehydration. researchgate.netrsc.org
The mechanism of diol dehydration is generally believed to proceed through a series of steps involving protonation of a hydroxyl group, loss of water to form a carbocation, and subsequent elimination of a proton to form a double bond. In the case of this compound, the initial protonation can occur at either the primary or secondary hydroxyl group.
Protonation of the primary hydroxyl group and subsequent loss of water would lead to a primary carbocation, which is highly unstable and likely to undergo a rapid hydride shift to form a more stable secondary or tertiary carbocation. Protonation of the secondary hydroxyl group and loss of water would directly form a secondary carbocation, which is stabilized by the adjacent phenyl group.
Once formed, the carbocation intermediate can undergo several transformations:
Elimination: Loss of a proton from an adjacent carbon atom to form an alkene (a buten-ol).
Rearrangement: A 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. Pinacol-type rearrangements are also possible in vicinal diols, leading to the formation of ketones or aldehydes. researchgate.net
Further Dehydration: The initially formed buten-ol can undergo a second dehydration step to form a diene.
Cyclic Derivative Formation
The presence of two hydroxyl groups in a 1,2-relationship on the aliphatic chain of this compound makes it a versatile precursor for the synthesis of five-membered heterocyclic rings. These reactions are valuable for creating protected forms of the diol or for generating new molecular scaffolds with potential applications in various fields of chemistry.
The reaction of 1,2-diols, such as this compound, with aldehydes or ketones is a fundamental and widely used method for the formation of 1,3-dioxolanes, which are cyclic acetals or ketals. nih.govwikipedia.org This reaction is typically catalyzed by an acid and serves as a common strategy for protecting diol functionalities in multi-step syntheses. nih.gov
The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone, which increases its electrophilicity. One of the hydroxyl groups of the diol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule generate a stabilized carbocation, which is then attacked by the second hydroxyl group of the diol to form the five-membered dioxolane ring.
For this compound, this reaction leads to the formation of a 2,4,5-trisubstituted 1,3-dioxolane. The substitution pattern on the resulting ring depends on the carbonyl compound used. For example, reaction with formaldehyde (B43269) would yield a 4-(1-phenylethyl)-1,3-dioxolane, while reaction with acetone (B3395972) would produce a 2,2-dimethyl-4-(1-phenylethyl)-1,3-dioxolane. The stereochemistry of the diol is retained in the product, making this a useful reaction for stereocontrolled synthesis.
Various catalysts can be employed to facilitate this transformation, including Brønsted acids like p-toluenesulfonic acid or mineral acids, and Lewis acids. The reaction is reversible, and the cyclic acetal (B89532) or ketal can be cleaved by treatment with aqueous acid to regenerate the diol and the carbonyl compound. wikipedia.org
Table 1: Examples of Dioxolane Formation from this compound
| Carbonyl Compound | Product Name | Catalyst |
|---|---|---|
| Formaldehyde (H₂C=O) | 4-(1-Phenylethyl)-1,3-dioxolane | Acid Catalyst |
| Acetaldehyde (B116499) (CH₃CHO) | 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane | Acid Catalyst |
| Acetone ((CH₃)₂C=O) | 2,2-Dimethyl-4-(1-phenylethyl)-1,3-dioxolane | Acid Catalyst |
The 1,2-diol functionality in this compound allows for its use in acceptorless dehydrogenative coupling (ADC) reactions to synthesize nitrogen-containing heterocycles such as pyrazines and pyrroles. These reactions typically employ a metal catalyst, such as a ruthenium pincer complex, and use ammonia (B1221849) or primary amines as the nitrogen source, releasing hydrogen gas and water as the only byproducts. nih.govacs.org
The synthesis of pyrazines from 1,2-diols and ammonia proceeds through a cascade of reactions. acs.org The diol is first dehydrogenated by the catalyst to form an α-hydroxy ketone intermediate. This intermediate then reacts with ammonia to form an α-amino ketone, which can subsequently dimerize, cyclize, and undergo further dehydrogenation to yield the aromatic pyrazine (B50134) ring. nih.govresearchgate.net When this compound is used as the substrate, the reaction is expected to yield a mixture of disubstituted pyrazines. The reaction of the structurally similar 1-phenyl-1,2-ethanediol (B126754) has been shown to produce diphenylpyrazine derivatives in quantitative yields. nih.gov
Table 2: Expected Pyrazine Products from Dehydrogenative Coupling of this compound
| Reactants | Catalyst | Expected Product |
|---|
While the direct synthesis of pyrroles from 1,2-diols is less common, related dehydrogenative pathways exist. The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org It is conceivable that a catalytic route could be developed to convert 1,2-diols into 1,4-dicarbonyl precursors, which could then cyclize in the presence of a nitrogen source to form pyrroles. Alternatively, multicomponent dehydrogenative coupling reactions involving diols and other alcohols with ammonia have been reported to produce N-substituted pyrroles. nih.govacs.org
Reactions Involving the Phenyl Moiety
The phenyl group of this compound behaves as a typical aromatic ring and is susceptible to electrophilic aromatic substitution. The substituent on the ring is a secondary alkyl group, -CH(CH₃)CH(OH)CH₂OH, which influences the reactivity and regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of various functional groups onto the benzene (B151609) ring. msu.edumsu.edu The alkyl side chain of this compound is an electron-donating group through induction, which activates the aromatic ring towards electrophilic attack, making it more reactive than benzene itself. ucalgary.ca As an activating group, it directs incoming electrophiles primarily to the ortho and para positions. ucalgary.ca However, the steric bulk of the substituent may hinder attack at the ortho positions, potentially favoring the para product. ucalgary.ca
Common EAS reactions that can be performed on this compound include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, yielding a mixture of ortho-nitro and para-nitro-3-phenyl-1,2-butanediol. libretexts.org
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding ortho- and para-halogenated derivatives. masterorganicchemistry.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H) on the ring. msu.edu
Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst can introduce alkyl or acyl groups, respectively. These reactions would further functionalize the aromatic ring, though care must be taken to avoid side reactions involving the hydroxyl groups on the side chain, which may require protection. msu.edu
The products obtained from electrophilic aromatic substitution reactions can serve as intermediates for further chemical transformations, allowing for extensive derivatization of the aromatic ring of this compound.
For instance, the nitro group introduced during nitration is a versatile functional handle. It can be readily reduced to an amino group (-NH₂) using reagents like tin(II) chloride or through catalytic hydrogenation. This amino group can then be converted into a diazonium salt, which is a gateway to a wide array of other functionalities, including hydroxyls, halogens (via Sandmeyer reaction), and nitriles.
A halogen atom introduced via halogenation can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the phenyl ring to other aromatic, aliphatic, or functionalized moieties.
Furthermore, the hydroxyl groups on the side chain can be derivatized to influence the electronic properties of the aromatic ring. For example, conversion of the hydroxyls to ether or ester groups could modify the directing effects or reactivity in subsequent aromatic substitution reactions. This interplay between side-chain modification and aromatic ring reactivity provides a broad toolkit for creating a diverse library of this compound derivatives.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Dioxolane |
| Formaldehyde |
| 4-(1-Phenylethyl)-1,3-dioxolane |
| Acetone |
| 2,2-Dimethyl-4-(1-phenylethyl)-1,3-dioxolane |
| p-Toluenesulfonic acid |
| Pyrazine |
| Pyrrole |
| 1-Phenyl-1,2-ethanediol |
| Diphenylpyrazine |
| Benzene |
Applications of 3 Phenyl 1,2 Butanediol As a Versatile Synthetic Intermediate
Chiral Building Block in Asymmetric Synthesis
The intrinsic chirality of 3-Phenyl-1,2-butanediol makes it an exemplary chiral building block in the field of asymmetric synthesis. This approach leverages the pre-existing stereocenters of the molecule to direct the formation of new stereocenters in a predictable manner, a fundamental concept in the synthesis of enantiomerically pure compounds.
Precursor for Optically Active Compounds
This compound serves as a valuable starting material for the synthesis of a range of optically active compounds. Its vicinal diol functionality, coupled with the phenyl group, provides a versatile scaffold for a variety of chemical transformations. For instance, the hydroxyl groups can be selectively protected or activated to allow for the introduction of new functionalities with controlled stereochemistry.
One of the key applications in this area is the synthesis of chiral epoxides. By selectively tosylating the primary alcohol followed by intramolecular cyclization under basic conditions, a chiral phenyloxirane derivative can be obtained. This epoxide is a highly valuable intermediate, as the strained three-membered ring can be opened by a wide array of nucleophiles, leading to the formation of diverse, enantiomerically enriched products.
Furthermore, oxidative cleavage of the diol can yield chiral aldehydes or carboxylic acids, which are themselves important building blocks in organic synthesis. The specific stereoisomer of this compound used directly dictates the absolute configuration of the resulting product, highlighting its role in transferring chirality.
| Starting Material | Reagents and Conditions | Product | Application |
| (1R,2R)-3-Phenyl-1,2-butanediol | 1. TsCl, Pyridine; 2. NaH | (R)-2-Methyl-2-phenyloxirane | Intermediate for chiral amino alcohols |
| (1S,2S)-3-Phenyl-1,2-butanediol | NaIO4, H2O/Dioxane | (S)-2-Phenylpropanal | Precursor for chiral heterocycles |
| (1R,2R)-3-Phenyl-1,2-butanediol | RuCl3, NaIO4 | (R)-2-Phenylpropanoic acid | Synthesis of chiral auxiliaries |
Synthesis of Complex Molecules with Defined Stereochemistry
The well-defined stereochemistry of this compound is instrumental in the total synthesis of complex molecules, including natural products and pharmacologically active compounds. By incorporating this chiral fragment, chemists can ensure the correct spatial arrangement of substituents at multiple stereocenters.
A notable application is in the construction of polyketide natural products. The stereochemical information embedded in this compound can be transferred through a series of reactions, such as aldol (B89426) additions and reductions, to establish the desired stereochemistry in the growing carbon chain. The phenyl group can also be modified or removed at a later stage of the synthesis, demonstrating the compound's utility as a temporary chiral director.
Moreover, the diol functionality can be used to create chiral templates or auxiliaries. By attaching the diol to a prochiral substrate, it can effectively block one face of the molecule, forcing a reagent to attack from the less sterically hindered side and thus inducing asymmetry. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
Ligand Precursor in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, and this compound serves as a valuable precursor in this endeavor. The diol's stereogenic centers can be incorporated into the backbone of a ligand, creating a chiral environment around a metal center that can influence the stereochemical outcome of a catalyzed reaction.
A common strategy involves the conversion of the hydroxyl groups into other coordinating functionalities, such as phosphines, amines, or ethers. For example, the diol can be converted to the corresponding ditosylate or dimesylate, which can then be displaced by nucleophilic phosphide (B1233454) reagents to generate chiral diphosphine ligands. The stereochemistry of the resulting ligand is directly inherited from the starting diol.
These chiral ligands, when complexed with transition metals like rhodium, ruthenium, or palladium, can catalyze a wide range of asymmetric transformations with high enantioselectivity. Such reactions include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The rigid, well-defined structure of the ligand, originating from the this compound backbone, is crucial for achieving high levels of stereocontrol.
| Ligand Type | Synthesis from this compound | Metal Complex | Catalyzed Reaction |
| Chiral Diphosphine | 1. Mesylation; 2. Reaction with KPPh2 | Rh(I) | Asymmetric Hydrogenation |
| Chiral Diamine | 1. Tosylation; 2. Reaction with NaN3; 3. Reduction | Ru(II) | Asymmetric Transfer Hydrogenation |
| Chiral Phosphinite | Reaction with R2PCl | Pd(II) | Asymmetric Allylic Alkylation |
Intermediate in the Synthesis of Specialty Chemicals
Beyond its role in asymmetric synthesis and catalysis, this compound is a valuable intermediate in the production of various specialty chemicals. These are compounds produced for specific applications and often possess unique properties derived from their molecular structure.
The diol can be used as a monomer in the synthesis of specialty polymers. For instance, condensation polymerization of this compound with dicarboxylic acids or their derivatives can lead to the formation of chiral polyesters. These materials may exhibit interesting properties such as biodegradability and unique optical or mechanical characteristics.
Furthermore, the hydroxyl groups of this compound can be derivatized to produce a variety of specialty esters and ethers. These derivatives can find applications as chiral plasticizers, components of liquid crystals, or as additives in cosmetic and pharmaceutical formulations, where their specific stereochemistry can influence their biological activity or physical properties.
Computational and Theoretical Investigations of 3 Phenyl 1,2 Butanediol
Conformational Analysis and Energy Minima
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like 3-Phenyl-1,2-butanediol, which has multiple rotatable bonds. The goal is to identify the most stable arrangements of atoms (conformers) and the energy differences between them.
Computational methods, particularly Density Functional Theory (DFT), are standard for this type of analysis. The process involves:
Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles (e.g., C-C bonds in the butyl chain, C-O bonds) to map out the potential energy surface of the molecule. This initial scan helps locate various energy minima.
Geometry Optimization: Starting from the low-energy regions identified on the PES, full geometry optimization is performed. This process finds the exact structure of each stable conformer (energy minimum) and transition state (saddle point) connecting them.
Frequency Calculations: For each optimized structure, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the relative Gibbs free energies of the conformers at a given temperature.
For vicinal diols, intramolecular hydrogen bonding between the two hydroxyl groups is a key factor that stabilizes certain conformations, particularly those with a gauche arrangement of the O-C-C-O dihedral angle. The phenyl group introduces further complexity due to steric hindrance and potential non-covalent interactions. The results of a conformational analysis would typically be presented in a table listing the stable conformers, their relative energies, and key dihedral angles.
Table 1: Illustrative Data from a Conformational Analysis
| Conformer | Relative Energy (kJ/mol) | O-C-C-O Dihedral Angle (°) | Key Interactions |
|---|---|---|---|
| I | 0.00 | ~60 (gauche) | Intramolecular H-bond |
| II | 5.10 | ~180 (anti) | Sterically minimized |
| III | 8.30 | ~-60 (gauche) | Phenyl group interaction |
Note: This table is illustrative of typical results and is not based on actual computed data for this compound.
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity. Methods like DFT and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) provide insights into the distribution of electrons and the nature of chemical bonds.
Key aspects of these studies include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl groups would be expected to be regions of high negative potential.
Global Reactivity Descriptors: Based on the energies of the frontier orbitals, various descriptors such as chemical potential, hardness, softness, and the global electrophilicity index can be calculated to quantify the molecule's reactivity.
Molecular Docking and Dynamics Simulations Related to Chemical Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This is critical for understanding how a molecule like this compound might interact with a biological target.
The docking process involves:
Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the receptor.
Sampling: Placing the ligand in various positions and orientations within the receptor's binding site.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.
Following docking, Molecular Dynamics (MD) simulations can be used to refine the results and study the stability of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for the atoms in the system, providing a detailed view of the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. These simulations can confirm the stability of the docked pose and provide a more accurate estimation of binding free energy.
Table 2: Example of Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Enzyme X | -7.5 | Asp-120, Tyr-85 | H-Bond with diol |
| Receptor Y | -6.8 | Phe-210, Leu-150 | Hydrophobic (phenyl ring) |
Note: This is a representative table format; the values are hypothetical.
Reaction Mechanism Elucidation through Computational Chemistry (e.g., QM/MM)
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing information that is often difficult to obtain experimentally. For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., oxidation, esterification), computational methods can map the entire reaction pathway.
This involves locating the structures and energies of:
Reactants and Products: The starting materials and final products of the reaction.
Intermediates: Any stable species formed during the reaction.
Transition States (TS): The highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. A TS is characterized by having exactly one imaginary vibrational frequency.
The difference in energy between the reactants and the transition state gives the activation energy (energy barrier) of the reaction, which is directly related to the reaction rate. For complex systems, such as an enzymatic reaction, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the reacting core of the system is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the protein and solvent) is treated with a more computationally efficient MM force field.
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational methods can accurately predict spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov The computed isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted spectrum can then be compared with experimental data to confirm the structure and assign peaks.
IR Spectroscopy: The vibrational frequencies and intensities calculated during a frequency analysis (as mentioned in section 6.1) can be used to generate a theoretical IR spectrum. Since theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule (e.g., O-H stretch, C-H stretch, C-O stretch).
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Emerging Trends
Development of Novel, More Efficient Asymmetric Synthetic Routes
The synthesis of enantiomerically pure 3-phenyl-1,2-butanediol is a cornerstone for its application. Future research is intensely focused on developing more efficient and atom-economical asymmetric routes. A primary strategy involves the asymmetric dihydroxylation of 1-phenyl-1-butene. The Sharpless asymmetric dihydroxylation, a powerful method for creating vicinal diols, offers a foundational approach. wikipedia.orgorganic-chemistry.org Future work will likely concentrate on optimizing this reaction for 1-phenyl-1-butene, exploring new ligand systems beyond the traditional phthalazine (B143731) (PHAL) derivatives to enhance enantioselectivity and catalytic turnover. wikipedia.orgorganic-chemistry.org
Another promising avenue is the kinetic resolution of racemic this compound. nih.govdiva-portal.org This technique separates enantiomers by their differential reaction rates with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution, for instance, has shown great promise for various chiral alcohols and could be adapted for this compound. mdpi.com Research in this area will likely focus on identifying novel enzymes or developing more efficient chemical catalysts for the resolution process, aiming for higher enantiomeric excess (ee) and yields. nih.govdiva-portal.org
Furthermore, the development of catalytic asymmetric reduction of α-hydroxy ketones is a key area. The synthesis of this compound can be envisioned through the enantioselective reduction of the corresponding α-hydroxy ketone precursor. Biocatalytic reductions using engineered enzymes, such as alcohol dehydrogenases, are gaining traction for their high selectivity and mild reaction conditions. researchgate.net
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Asymmetric Dihydroxylation | Osmium tetroxide, Chiral ligands (e.g., (DHQ)2-PHAL) | Direct conversion of alkene to diol, high potential for enantioselectivity. wikipedia.orgorganic-chemistry.org | Development of novel, more efficient, and recyclable ligands; use of alternative, less toxic metal catalysts. |
| Kinetic Resolution | Enzymes (e.g., lipases), Chiral chemical catalysts | Applicable to racemic mixtures, can achieve high enantiomeric purity. nih.govdiva-portal.org | Discovery of more selective enzymes; design of highly efficient and recyclable chemical catalysts. |
| Asymmetric Reduction | Chiral reducing agents, Biocatalysts (e.g., alcohol dehydrogenases) | High enantioselectivity, mild reaction conditions with biocatalysts. researchgate.net | Engineering of enzymes for enhanced substrate scope and stability; development of new chiral metal hydrides. |
Exploration of New Catalytic Applications as Chiral Ligands
Chiral diols are widely employed as ligands in asymmetric catalysis, and this compound presents an intriguing scaffold for this purpose. chromatographyonline.com Its structure, featuring both a phenyl group and two hydroxyl moieties, allows for the creation of a well-defined chiral environment around a metal center. Future research will explore the application of this compound and its derivatives as ligands in a variety of metal-catalyzed reactions.
One area of focus will be the development of chiral Lewis acids for reactions such as Diels-Alder, aldol (B89426), and Michael additions. By coordinating with a metal like titanium, aluminum, or boron, this compound can form a chiral complex that activates substrates and controls the stereochemical outcome of the reaction. The steric and electronic properties of the phenyl group can be fine-tuned through substitution to optimize reactivity and selectivity.
Another emerging trend is the use of chiral diols in organocatalysis. nih.gov While not directly acting as a ligand for a metal, the diol functionality can engage in hydrogen bonding interactions to activate substrates and guide stereoselective transformations. Research into the use of this compound as a Brønsted acid or in bifunctional catalysis is a promising direction.
Integration into Multi-Step Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient and sustainable approach to complex molecule synthesis. The diol functionality of this compound makes it an ideal candidate for integration into such reaction sequences.
Future research will likely explore the use of this compound as a chiral starting material or an intermediate in cascade reactions that generate multiple stereocenters. For example, a cascade process could involve an initial enantioselective reaction at one of the hydroxyl groups, followed by a subsequent diastereoselective transformation directed by the newly formed stereocenter.
Enzymatic cascades are also a burgeoning field. orgsyn.org A multi-enzyme system could be designed where one enzyme synthesizes a specific enantiomer of this compound, which is then directly passed to a second enzyme for further functionalization. This approach mimics the efficiency of metabolic pathways in nature.
Sustainable Synthesis Approaches for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov Future research on this compound will undoubtedly prioritize the development of sustainable and environmentally benign synthetic methods.
A key focus will be the use of recyclable catalysts. rsc.orgnih.govresearchgate.net Immobilizing the catalysts used for asymmetric synthesis or kinetic resolution on solid supports allows for their easy separation from the reaction mixture and reuse, reducing waste and cost. The development of recyclable catalysts for the synthesis of this compound is a critical area for future investigation.
Biocatalysis is another cornerstone of green chemistry. researchgate.net The use of whole-cell systems or isolated enzymes for the synthesis of this compound can offer significant advantages, including mild reaction conditions (ambient temperature and pressure), high selectivity, and the use of renewable starting materials. Research into discovering and engineering enzymes for the production of this diol from simple precursors is a major trend. For instance, the conversion of bio-based 2,3-butanediol (B46004) to more complex diols is an area of active research. mdpi.comresearchgate.netnih.gov
Advanced Analytical Techniques for Enhanced Stereochemical Control
The accurate determination of enantiomeric and diastereomeric purity is crucial for the development and application of chiral compounds. Future research will leverage advanced analytical techniques to achieve enhanced stereochemical control in the synthesis of this compound.
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases are the workhorses for separating and quantifying stereoisomers. chromatographyonline.comhplc.euselvita.comlcms.cznih.gov Ongoing research in this area focuses on the development of new chiral stationary phases with improved resolving power and the optimization of chromatographic conditions for faster and more efficient separations.
Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or derivatizing agents will continue to be important for determining enantiomeric purity. The development of more sensitive and sophisticated NMR methods will provide deeper insights into the stereochemical aspects of reactions involving this compound.
Theoretical Predictions for Tailored Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reactivity and selectivity before a reaction is even attempted in the lab. nih.gov Future research on this compound will increasingly rely on theoretical predictions to guide the design of new catalysts and reaction conditions.
Density functional theory (DFT) calculations can be used to model the transition states of reactions involving this compound, providing insights into the origins of stereoselectivity. nih.gov This understanding can then be used to rationally design new ligands or catalysts with improved performance. For example, computational studies can help in understanding the subtle non-covalent interactions that govern the stereochemical outcome in asymmetric catalysis.
Molecular dynamics simulations can also be employed to study the conformational behavior of this compound and its complexes, providing a more dynamic picture of the factors influencing reactivity. The synergy between experimental work and theoretical predictions will be crucial for accelerating the discovery and optimization of new applications for this versatile chiral diol.
Q & A
Basic: What are the recommended methods for synthesizing 3-Phenyl-1,2-butanediol in laboratory settings?
Synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Condensation reactions to introduce the phenyl group into the diol backbone, followed by oxidative cyclization to stabilize the structure .
- Stereochemical control : Stepwise conformational cooling (as observed in 1,2-butanediol isomers) can help isolate specific stereoisomers through controlled crystallization or chromatography .
- Validation : Confirm purity using GC or HPLC, with structural verification via NMR and IR spectroscopy .
Advanced: How do rotational isomerism and conformational dynamics of this compound influence its reactivity and interactions in solution?
Rotational isomerism in diols like this compound arises from free rotation around C-C bonds, leading to distinct conformers that affect:
- Reactivity : Conformers with hydroxyl groups in closer proximity may exhibit enhanced hydrogen-bonding or catalytic activity.
- Spectroscopic profiles : Raman and IR spectroscopy can differentiate conformers by analyzing O-H stretching frequencies and torsional modes .
- Solution behavior : Molecular dynamics simulations or variable-temperature NMR can map energy barriers between conformers, critical for predicting solubility and stability .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify phenyl and hydroxyl protons, while 2D experiments (e.g., COSY, HSQC) resolve coupling patterns .
- IR spectroscopy : O-H stretching (~3200–3600 cm) and C-O bending (~1050 cm) confirm diol functionality .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced: How can researchers resolve contradictions in toxicity data between this compound and its structural analogs?
Contradictions often arise from differences in experimental models or endpoints. Strategies include:
- Analog-based extrapolation : Compare data with structurally similar diols (e.g., 1,2-butanediol) to identify trends in neurotoxicity or metabolic pathways .
- Endpoint-specific assays : Use in vitro models (e.g., hepatic cell lines) to isolate mechanisms like oxidative stress or metabolite interference .
- Meta-analysis : Apply statistical tools to reconcile data from diverse sources, prioritizing studies with standardized protocols (e.g., OECD guidelines) .
Basic: What are the primary research applications of this compound in pharmaceutical studies?
This compound’s applications include:
- Drug intermediates : As a chiral building block for synthesizing heterocycles (e.g., oxadiazoles, triazoles) with antimicrobial or anticancer activity .
- Solvent/cryoprotectant : Its diol structure stabilizes proteins or enzymes in biophysical assays, similar to other butanediols .
Advanced: What experimental designs are optimal for studying the thermal stability of this compound under varying conditions?
Thermal stability studies require:
- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures and residual mass under controlled heating rates .
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting, glass transitions) and enthalpy changes .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under storage conditions.
Advanced: How does the stereochemistry of this compound impact its biological activity in comparative pharmacological studies?
Stereochemistry influences:
- Receptor binding : Enantiomers may show differential affinity to targets (e.g., enzymes or ion channels).
- Metabolic pathways : Chiral HPLC can separate isomers for individual toxicity profiling .
- Data interpretation : Compare results with isomers like 1,3- or 2,3-butanediol to isolate stereochemical effects on activity .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
